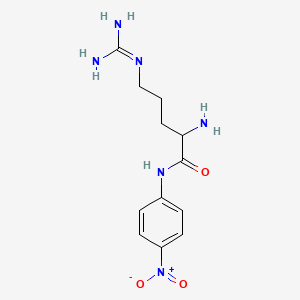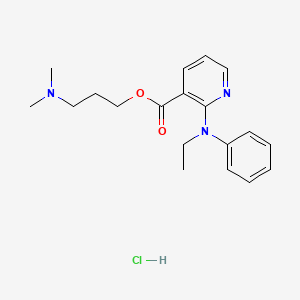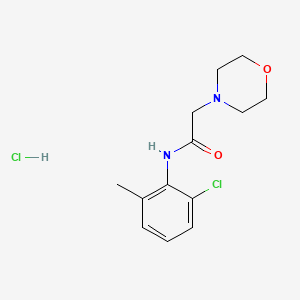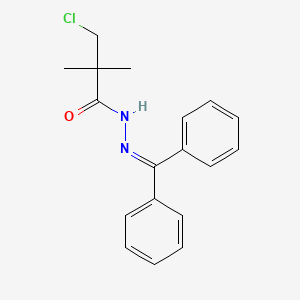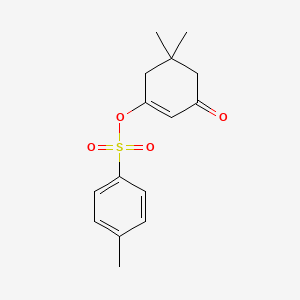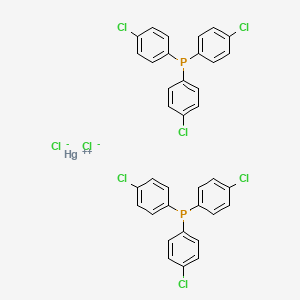
Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride is a coordination compound that consists of a mercury ion coordinated to tris(4-chlorophenyl)phosphane and two chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride typically involves the reaction of mercury(II) chloride with tris(4-chlorophenyl)phosphane in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The general reaction can be represented as follows:
HgCl2+P(C6H4Cl)3→Hg(P(C6H4Cl)3)Cl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and controlled environments ensures consistency and quality in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ions can be substituted by other ligands such as bromide, iodide, or organic ligands.
Oxidation-Reduction Reactions: The mercury ion can participate in redox reactions, where it can be reduced to elemental mercury or oxidized to higher oxidation states.
Coordination Reactions: The phosphane ligand can coordinate with other metal ions, forming complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., sodium bromide, potassium iodide) and organic ligands (e.g., phosphines, amines). Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., sodium borohydride) or oxidizing agents (e.g., hydrogen peroxide) are used. Reactions are often conducted under controlled temperature and pH conditions.
Coordination Reactions: Metal salts (e.g., copper(II) sulfate, nickel(II) chloride) are used as reagents. Reactions are performed in solvents like ethanol or water.
Major Products Formed
Substitution Reactions: Products include substituted mercury complexes with different halides or organic ligands.
Oxidation-Reduction Reactions: Products include elemental mercury or mercury compounds in different oxidation states.
Coordination Reactions: Products include multi-metallic complexes with varied coordination environments.
Wissenschaftliche Forschungsanwendungen
Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride involves its ability to coordinate with various substrates and catalyze specific reactions. The mercury ion acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The phosphane ligand provides stability to the complex and enhances its reactivity. Molecular targets include nucleophilic sites on organic molecules and coordination sites on metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mercury(2+);tris(4-methylphenyl)phosphane;dichloride
- Mercury(2+);tris(4-fluorophenyl)phosphane;dichloride
- Mercury(2+);tris(4-bromophenyl)phosphane;dichloride
Uniqueness
Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride is unique due to the presence of the 4-chlorophenyl groups, which impart specific electronic and steric properties to the compound. These properties influence its reactivity and stability, making it distinct from other similar compounds. The chlorophenyl groups also enhance the compound’s ability to participate in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
74039-78-4 |
|---|---|
Molekularformel |
C36H24Cl8HgP2 |
Molekulargewicht |
1002.7 g/mol |
IUPAC-Name |
mercury(2+);tris(4-chlorophenyl)phosphane;dichloride |
InChI |
InChI=1S/2C18H12Cl3P.2ClH.Hg/c2*19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;/h2*1-12H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
VLMAPEVJDNNONK-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Cl-].[Cl-].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


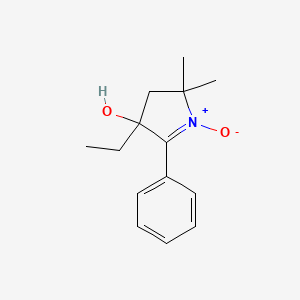
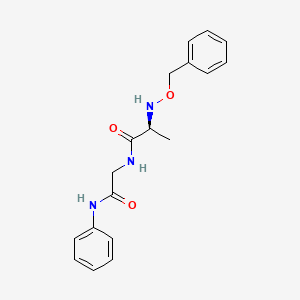
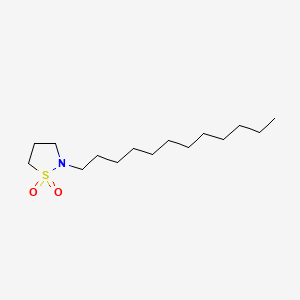
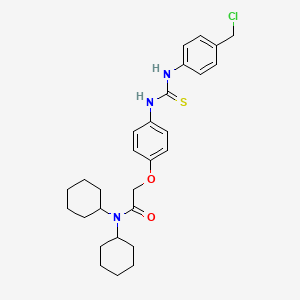

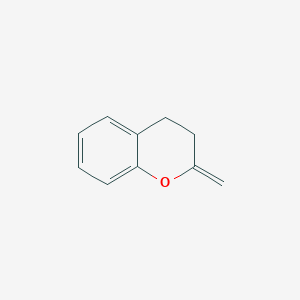
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
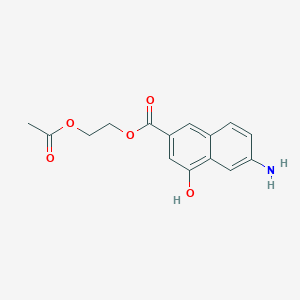
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
